molecular formula C16H14N4O2S3 B2387358 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 477212-14-9

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2387358
CAS No.: 477212-14-9
M. Wt: 390.49
InChI Key: LEHYBXXVYRDTBX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central thiadiazole ring substituted with a sulfur-linked 2-oxo-2-(phenylamino)ethyl group at position 5 and a thiophen-2-yl acetamide moiety at position 2. The structure combines a rigid thiadiazole core with flexible aromatic and heteroaromatic substituents, which may enhance its electronic properties and bioactivity.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S3/c21-13(9-12-7-4-8-23-12)18-15-19-20-16(25-15)24-10-14(22)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHYBXXVYRDTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that falls under the category of thiadiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2S3, with a molecular weight of 398.47 g/mol. The structure features a thiadiazole ring, a phenylamino group, and a thiophenyl acetamide moiety. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Molecular docking studies indicate that this compound can bind effectively to enzyme active sites, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This interaction suggests potential applications in cancer therapy and antimicrobial treatments.

Biological Activities

The compound has demonstrated several biological activities in various studies:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to decrease the viability of human Burkitt lymphoma cells and inhibit the growth of xenograft tumors in animal models .
  • Antimicrobial Activity :
    • The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
  • Anti-inflammatory Properties :
    • Thiadiazole derivatives are known for their anti-inflammatory effects. This compound may exert these effects by modulating inflammatory pathways and reducing cytokine production .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerDecreased viability in Burkitt lymphoma cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Efficacy

In a study published in PMC, researchers evaluated the anticancer properties of several thiadiazole derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with minimal toxicity to normal cells, suggesting a favorable therapeutic index for potential cancer treatment .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound ID (Evidence) Position 5 Substituent Position 2 Substituent Key Functional Groups
Target Compound 2-oxo-2-(phenylamino)ethylthio Thiophen-2-yl acetamide Thiadiazole, thioether, amide
5c () 4-methylbenzylthio 5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl Thiadiazinan, thioamide
15o () 3,5-dichlorobenzylthio Quinazolin-2-ylthio Quinazoline, thioether
6.1–6.5 () 2-(R-anilino)-2-oxoethylthio Chloroacetamide Anilino, chloroacetamide

Physicochemical Properties

Melting points, yields, and solubility vary significantly with substituents:

  • Melting Points: The target compound’s analogs with bulkier aromatic groups (e.g., benzylthio in 6b, ) exhibit lower melting points (160–162°C) compared to chlorobenzyl derivatives (179–181°C) .

Table 2: Physical Properties of Selected Analogs

Compound ID (Evidence) Yield (%) Melting Point (°C) Molecular Weight (HRMS)
5d () 69 179–181 493.03 (calc.) / 493.02 (obs.)
5k () 72 135–136 379.12 (calc.) / 379.11 (obs.)
9 () 90 186–187 488.09 (calc.) / 488.08 (obs.)
15o () Not reported Not reported IC50: 1.96 ± 0.15 μM (PC-3 cells)

Q & A

Q. What are the critical steps in synthesizing N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how can reaction yields be optimized?

Answer: The synthesis involves multi-step reactions, including cyclization of the thiadiazole ring, thioether bond formation, and coupling of the thiophene-acetamide moiety. Key steps include:

  • Thiadiazole formation : Cyclization of thiocarbazide derivatives under reflux with CS₂ or thioamides .
  • Thioether linkage : Reaction of 2-mercapto-1,3,4-thiadiazole intermediates with α-haloacetamides in solvents like DMF or dichloromethane .
  • Coupling : Introducing the thiophene-acetamide group via nucleophilic substitution or amide bond formation .
    Optimization :
  • Use catalysts (e.g., K₂CO₃) to enhance reaction efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity by identifying protons (e.g., thiophene CH at δ 6.8–7.5 ppm, thiadiazole NH at δ 10–12 ppm) and carbons (e.g., carbonyl groups at ~170 ppm) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95%) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HPLC : Assess purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorometric assays .
  • Antimicrobial activity : Test via broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves : Establish IC₅₀ values for activity prioritization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

  • Core modifications : Replace the thiophene with furan/pyridine to alter electronic effects .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenylamino moiety to enhance target binding .
  • Stereochemical analysis : Synthesize enantiomers to assess chirality-dependent activity (e.g., via chiral HPLC) .
  • Proteomics : Use SPR or ITC to quantify binding affinity with target proteins .

Q. How should contradictory data in biological activity (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Answer:

  • Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and bioavailability (rodent studies) .
  • Metabolite identification : Use LC-HRMS to detect Phase I/II metabolites .
  • Formulation optimization : Develop nanoemulsions or liposomes to enhance delivery .
  • Orthogonal assays : Validate target engagement via CRISPR knockouts or siRNA silencing .

Q. What computational strategies can predict binding modes and off-target risks?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB IDs: 1M17, 2ITZ) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability .
  • Off-target screening : Employ SwissTargetPrediction or SEA to identify risk targets (e.g., hERG, CYP450s) .

Q. How can synthetic byproducts or degradation products be characterized to ensure batch consistency?

Answer:

  • Forced degradation : Expose to heat (40–80°C), UV light, or acidic/alkaline conditions .
  • HPLC-DAD/MS : Track impurities (>0.1%) and assign structures via MS/MS fragmentation .
  • Stability studies : Store under ICH guidelines (25°C/60% RH) and monitor degradation kinetics .

Methodological Challenges

Q. What strategies mitigate low solubility during biological testing?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) .
  • Salt formation : Prepare hydrochloride or sodium salts .
  • Amorphous solid dispersion : Spray-dry with PVP or HPMCAS .

Q. How to address discrepancies in cytotoxicity data across cell lines?

Answer:

  • Cell line authentication : STR profiling to confirm identity .
  • Assay standardization : Use ATP-based (CellTiter-Glo) vs. MTT for comparison .
  • Pathway analysis : RNA-seq to identify resistance mechanisms (e.g., ABC transporters) .

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